Cdk5-Mediated PPARγ Phosphorylation Blockade: MRL-24 IC50 Comparison with Full Agonists
MRL-24 potently blocks Cdk5-mediated phosphorylation of PPARγ at Ser273, with a reported IC50 of 30 nM in cellular assays . Both MRL-24 and the full agonist rosiglitazone modulate Ser273 phosphorylation at therapeutic doses in mice; however, MRL-24 achieves this blockade with substantially reduced classical transcriptional agonism—MRL-24 exhibits less than 10% of the maximal transactivation response of rosiglitazone in reporter gene assays [1]. This quantitative dissociation between phosphorylation blockade and transcriptional activation is not observed with TZD-class full agonists such as rosiglitazone and pioglitazone, which potently induce both effects concurrently [1].
| Evidence Dimension | Inhibition of Cdk5-mediated PPARγ Ser273 phosphorylation |
|---|---|
| Target Compound Data | IC50 = 30 nM (cellular assay) |
| Comparator Or Baseline | Rosiglitazone: also blocks phosphorylation but at similar doses; Pioglitazone: comparable phosphorylation blockade |
| Quantified Difference | MRL-24 achieves phosphorylation blockade with <10% of rosiglitazone's maximal transcriptional activation response |
| Conditions | Cultured adipocytes; in vivo mouse models at therapeutic doses |
Why This Matters
Researchers requiring insulin-sensitizing activity decoupled from PPARγ-driven transcriptional programs and adipogenesis should select MRL-24 over TZD full agonists to avoid confounding gene expression changes.
- [1] Choi JH, Banks AS, Estall JL, et al. Anti-diabetic actions of a non-agonist PPARγ ligand blocking Cdk5-mediated phosphorylation. Nature. 2011;477(7365):477-481. doi:10.1038/nature10383 View Source
